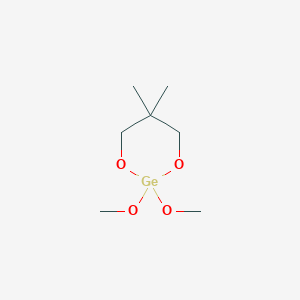
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane is an organogermanium compound known for its unique chemical structure and properties. This compound is characterized by the presence of germanium, a metalloid element, within a dioxane ring system. The inclusion of germanium imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol in the presence of a base. The reaction proceeds through the formation of intermediate germanium alkoxides, which then cyclize to form the dioxagerminane ring. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis of the germanium intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Applications De Recherche Scientifique
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying germanium’s biological effects and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane exerts its effects involves interactions with biological molecules and cellular pathways. The germanium atom can coordinate with various ligands, influencing enzyme activity and cellular signaling pathways. This coordination can lead to changes in cellular metabolism and function, contributing to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethoxymethane: Another organogermanium compound with similar structural features.
2,2-Dimethoxypropane: Shares the dimethoxy functional groups but lacks the germanium atom.
2,5-Dimethoxy-4-methylamphetamine: Contains methoxy groups but is structurally different and used in different applications.
Uniqueness
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane is unique due to the presence of germanium within its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the properties of germanium are advantageous.
Propriétés
Numéro CAS |
79189-66-5 |
|---|---|
Formule moléculaire |
C7H16GeO4 |
Poids moléculaire |
236.83 g/mol |
Nom IUPAC |
2,2-dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane |
InChI |
InChI=1S/C7H16GeO4/c1-7(2)5-11-8(9-3,10-4)12-6-7/h5-6H2,1-4H3 |
Clé InChI |
XEUGACVBNMMLEM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO[Ge](OC1)(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


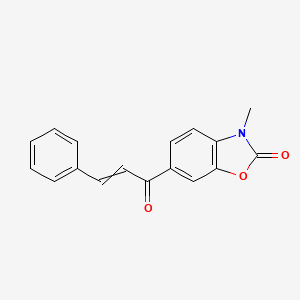

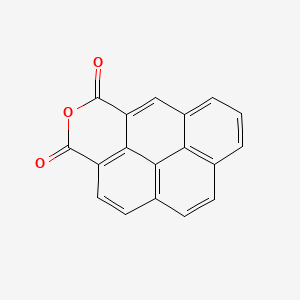
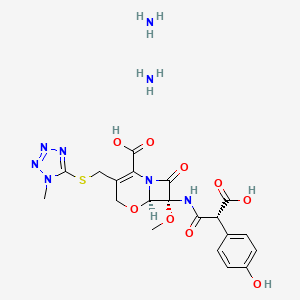

![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
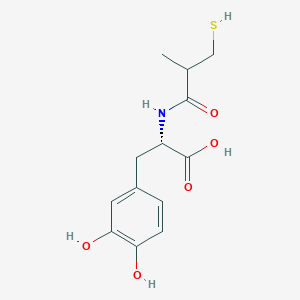
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)


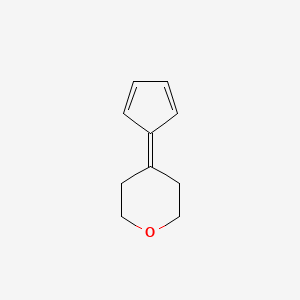
![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)

![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/no-structure.png)
